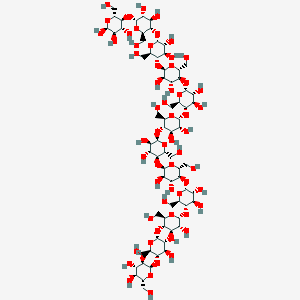
5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole, also known as CMCPO, is a synthetic compound with a wide range of applications in scientific research. This compound is used in various areas such as organic chemistry, pharmacology, and biochemistry. CMCPO has been proven to be a highly effective compound in the synthesis of other compounds, as well as in the investigation of biochemical and physiological effects in laboratory experiments.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole involves the reaction of 1-(4-chlorophenyl)cyclopropylamine with chloroacetyl chloride followed by cyclization with hydrazine hydrate and acetic anhydride.
Starting Materials
1-(4-chlorophenyl)cyclopropylamine, Chloroacetyl chloride, Hydrazine hydrate, Acetic anhydride
Reaction
1. 1-(4-chlorophenyl)cyclopropylamine is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole intermediate., 2. The intermediate is then cyclized with hydrazine hydrate and acetic anhydride to form the final product, 5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole.
Wissenschaftliche Forschungsanwendungen
5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including drugs, hormones, and other biologically active molecules. It has also been used in the investigation of the biochemical and physiological effects of various compounds, and in the development of new drugs and therapies. Furthermore, 5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole has been used in the study of enzyme activity and the development of enzyme inhibitors.
Wirkmechanismus
The mechanism of action of 5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole is not yet fully understood. However, it is believed that 5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole binds to a variety of enzymes and receptors in the body, and modulates their activity. It is also thought to interact with other molecules, such as proteins and lipids, to modulate their activity.
Biochemische Und Physiologische Effekte
5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole has a wide range of biochemical and physiological effects. It has been found to modulate the activity of enzymes involved in the synthesis of hormones, neurotransmitters, and other biologically active molecules. It has also been found to modulate the activity of receptors involved in the regulation of cell growth and differentiation. Furthermore, 5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole has been found to modulate the activity of proteins involved in the regulation of cell metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole in laboratory experiments has several advantages. It is a highly effective compound, and can be used to synthesize a variety of compounds and investigate the biochemical and physiological effects of various compounds. Furthermore, it is easy to use and can be isolated in high yields. However, the use of 5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole in laboratory experiments also has some limitations. It is a toxic compound and should be handled with care. Furthermore, it is not suitable for use in humans and should only be used in laboratory experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of 5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole in scientific research. It could be used to develop new drugs and therapies, as well as to investigate the biochemical and physiological effects of various compounds. Furthermore, it could be used to develop new enzyme inhibitors and to investigate the mechanism of action of various compounds. Additionally, it could be used to investigate the potential applications of 5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole in the treatment of various diseases and disorders.
Eigenschaften
IUPAC Name |
5-(chloromethyl)-3-[1-(4-chlorophenyl)cyclopropyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O/c13-7-10-15-11(16-17-10)12(5-6-12)8-1-3-9(14)4-2-8/h1-4H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJZGVZGPYKVGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)Cl)C3=NOC(=N3)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![α-[[[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]amino]methyl]benzenemethanol](/img/no-structure.png)





![(1S,3R,5S)-tert-Butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142625.png)
